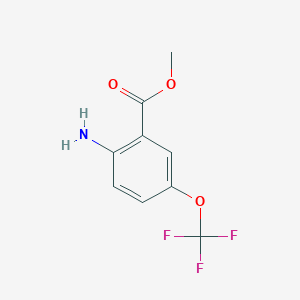

Methyl 2-amino-5-(trifluoromethoxy)benzoate

Description

Methyl 2-amino-5-(trifluoromethoxy)benzoate is an aromatic ester featuring a benzoate core substituted with an amino group at the 2-position and a trifluoromethoxy group at the 5-position. This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis due to its balanced electronic properties imparted by the electron-donating amino group and the electron-withdrawing trifluoromethoxy group . Its molecular weight is 237.25 g/mol (calculated), and it is commercially available for research applications .

Properties

IUPAC Name |

methyl 2-amino-5-(trifluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGILFWCKESKAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312295-61-7 | |

| Record name | methyl 2-amino-5-(trifluoromethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(trifluoromethoxy)benzoate typically involves the esterification of 2-amino-5-(trifluoromethoxy)benzoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions for several hours . The reaction mixture is then cooled, and the product is extracted and purified.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethoxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-amino-5-(trifluoromethoxy)benzoate can be synthesized through various chemical pathways, often involving the reaction of substituted benzoic acids with trifluoromethoxy groups. The general synthetic route involves:

- Starting Materials : 2-amino-5-bromobenzoic acid derivatives.

- Reagents : Ethoxycarbonyl isothiocyanate or trifluoroacetic acid.

- Conditions : Reactions typically occur in solvents such as dichloromethane or methanol at controlled temperatures.

The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .

This compound exhibits notable biological properties, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against:

- Bacteria : Exhibits activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than established antibiotics like AN2690 (Tavaborole) .

- Fungi : Moderate action against Candida albicans and Aspergillus niger was also observed, suggesting potential as an antifungal agent .

Anticancer Potential

Medicinal chemistry studies have investigated the anticancer effects of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth. The compound's mechanism of action may involve interference with cellular metabolism or signaling pathways critical for cancer cell survival .

Antimycobacterial Activity

A study focused on the compound's activity against Mycobacterium tuberculosis (Mtb), highlighting its potential as a lead compound in tuberculosis treatment. The compound was tested in different media conditions to determine its efficacy, revealing that it could inhibit Mtb growth under specific conditions that mimic physiological environments .

Structure-Activity Relationship Studies

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of derivatives of this compound. These studies help identify modifications that enhance potency and selectivity against target pathogens while minimizing toxicity to human cells .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6)

- Structural Difference : The trifluoromethyl group replaces the trifluoromethoxy group and is located at the 4-position instead of the 5-position.

- Electronic Impact : The trifluoromethyl group is strongly electron-withdrawing, reducing the electron density of the aromatic ring more significantly than the trifluoromethoxy group. This alters reactivity in electrophilic substitution reactions .

- Applications : Used in drug discovery for its enhanced metabolic stability compared to methoxy derivatives .

Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS 117324-58-0)

- Structural Difference : Trifluoromethyl group at the 5-position instead of trifluoromethoxy.

- Electronic Impact : The trifluoromethyl group’s stronger electron-withdrawing nature increases the compound’s lipophilicity, improving membrane permeability in biological systems .

- Physical Properties : Molecular weight = 219.16 g/mol; purity = 98% (commercial grade) .

Methyl 2-amino-5-(methylsulfonyl)benzoate (CAS 90610-65-4)

- Structural Difference : Methylsulfonyl group replaces trifluoromethoxy.

- Electronic Impact : The sulfonyl group is a stronger electron-withdrawing group, making the compound more acidic (predicted pKa = 0.87) and reactive in nucleophilic reactions .

- Physical Properties : Boiling point = 440.8°C (predicted); density = 1.337 g/cm³ .

Functional Group Variations

Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate

- Structural Difference: Amino group replaced by methyl and nitro groups.

- Synthetic Utility : Synthesized via nitration and esterification; used as an intermediate in proteolysis-targeting chimera (PROTAC) development .

- Reactivity : The nitro group directs electrophilic attacks to specific positions, enabling controlled functionalization .

Acifluorfen Amine Methyl Ester (BH 9048-AME)

Isomeric and Halogenated Analogs

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate

- Structural Difference : Bromo and chloro substituents at positions 3 and 2.

- Reactivity : Halogens enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in complex molecule synthesis .

Methyl (E/Z)-2-amino-5-(3,3,3-trifluoroacrylate)benzoate

Data Table: Key Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Methyl 2-amino-5-(trifluoromethoxy)benzoate | - | 237.25 | 2-NH₂, 5-O-CF₃ | - | - |

| Methyl 2-amino-5-(trifluoromethyl)benzoate | 117324-58-0 | 219.16 | 2-NH₂, 5-CF₃ | - | - |

| Methyl 2-amino-5-(methylsulfonyl)benzoate | 90610-65-4 | 229.25 | 2-NH₂, 5-SO₂Me | 440.8 (predicted) | 1.337 |

| Acifluorfen amine methyl ester | - | 345.71 | 2-NH₂, 5-O-(2-Cl-4-CF₃-C₆H₃) | - | - |

Biological Activity

Methyl 2-amino-5-(trifluoromethoxy)benzoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, which significantly influences its chemical behavior and biological interactions. The molecular formula is , with a molecular weight of approximately 239.16 g/mol. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzyme activities, which could be beneficial in treating diseases involving those targets.

- Receptor Binding : The trifluoromethoxy group may facilitate binding to lipid membranes and proteins, modulating the activity of receptors involved in inflammatory responses and other pathological conditions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various microbial strains, demonstrating effectiveness particularly against fungi and bacteria. For instance, studies have shown that derivatives of benzoic acid with similar structures display significant antifungal activity against Candida species, suggesting potential applications for this compound in antifungal drug development .

Anti-inflammatory Effects

The compound's structural characteristics imply potential anti-inflammatory properties. Investigations into related compounds have revealed that they can modulate inflammatory pathways, which may be applicable to this compound as well.

Research Findings and Case Studies

A summary of key studies exploring the biological activities of this compound is presented below:

Q & A

Q. Optimization Tips :

- Temperature control : Exothermic reactions (e.g., trifluoromethoxy introduction) require slow addition of reagents and cooling (0–5°C) to avoid decomposition .

- Catalyst selection : Use Pd/C or Pd(OAc)₂ for deprotection steps to minimize byproducts .

- Yield improvement : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure >95% purity .

Advanced: How can computational modeling guide the design of derivatives based on this compound for receptor targeting?

Answer:

Density Functional Theory (DFT) and molecular docking studies are critical for predicting interactions with biological targets (e.g., enzymes, receptors):

- Electrostatic potential mapping : Identifies regions of high electron density (e.g., the amino group) for hydrogen bonding with active sites .

- Docking simulations : Tools like AutoDock Vina model binding affinities to receptors (e.g., androgen receptors) by analyzing steric and electronic compatibility .

- SAR analysis : Modifying substituents (e.g., replacing trifluoromethoxy with cyano groups) can enhance selectivity, as seen in analogs like Methyl 4-cyano-2-(trifluoromethoxy)benzoate .

Case Study : Trifluoromethoxy groups increase lipophilicity (logP ~2.1) and metabolic stability, making them favorable for blood-brain barrier penetration in CNS drug candidates .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry (HRMS) :

Advanced: How do steric and electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Answer:

The trifluoromethoxy (-OCF₃) group is both electron-withdrawing (-I effect) and sterically bulky, impacting reactivity:

- Suzuki-Miyaura Coupling :

- Buchwald-Hartwig Amination :

- The amino group at position 2 directs amination to the 4-position, but -OCF₃ reduces nucleophilicity, necessitating strong bases (e.g., NaOtBu) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.